2-(Thiazol-4-ylmethyl)cyclohexan-1-ol
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Overview
Description
2-(Thiazol-4-ylmethyl)cyclohexan-1-ol is a compound that features a thiazole ring attached to a cyclohexanol moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-(Thiazol-4-ylmethyl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanol structure. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Thiazol-4-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiazole ring or the cyclohexanol moiety.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive thiazole derivatives.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiazol-4-ylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
2-(Thiazol-4-ylmethyl)cyclohexan-1-ol can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a cyclohexanol moiety, potentially offering distinct biological and chemical properties.
Properties
Molecular Formula |
C10H15NOS |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H15NOS/c12-10-4-2-1-3-8(10)5-9-6-13-7-11-9/h6-8,10,12H,1-5H2 |
InChI Key |
LSTJFVAIVAWMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CSC=N2)O |
Origin of Product |
United States |
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